molecular formula C9H14N4O3 B8090570 tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate

tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate

Cat. No.: B8090570
M. Wt: 226.23 g/mol
InChI Key: HBVOTPVLSYLLBY-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate: is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by functional group modifications to introduce the tert-butyl ester and amino groups.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of Functional Groups: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst. The amino group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its imidazole ring is a common motif in many biologically active molecules, making it a valuable scaffold for drug design. Researchers explore its interactions with biological targets, such as enzymes and receptors, to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carbamoyl and amino groups can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-carboxamide: Similar in structure but lacks the tert-butyl ester group.

    5-Amino-1H-imidazole-4-carboxamide: Contains an amino group but differs in the position of functional groups.

    tert-Butyl 4-amino-1H-imidazole-1-carboxylate: Similar but with different substitution patterns.

Uniqueness

tert-Butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate is unique due to the combination of its tert-butyl ester, amino, and carbamoyl groups. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications. Its structure allows for multiple points of modification, enabling the synthesis of a wide range of derivatives with tailored properties.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

tert-butyl 5-amino-4-carbamoylimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-9(2,3)16-8(15)13-4-12-5(6(13)10)7(11)14/h4H,10H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVOTPVLSYLLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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